1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a chemical compound with the molecular formula C18H20N2O4 and a molecular weight of approximately 328.368 g/mol. This compound is recognized for its potential applications in scientific research, particularly in pharmacological studies. The compound's unique structure incorporates a dihydrobenzo[b][1,4]dioxin moiety, which is significant in various biological activities.
This compound falls under the category of urea derivatives, which are known for their diverse biological activities. Its classification can be further refined based on its structural components and potential therapeutic applications.
The synthesis of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. The initial steps often include the formation of the dihydrobenzo[b][1,4]dioxin core followed by the introduction of the hydroxyethyl and o-tolyl groups.
While specific synthetic routes for this compound may vary, general methods include:
The molecular structure of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea features:
The InChI key for this compound is XQQGCAFIFSMCCC-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)OCCO3)O. These identifiers facilitate computational modeling and database searches.
The compound can participate in various chemical reactions typical of urea derivatives. These may include:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to monitor reaction progress and purity .
The mechanism of action for 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is not fully elucidated but likely involves interactions with specific biological targets such as enzymes or receptors. The dihydrobenzo[b][1,4]dioxin moiety may play a critical role in mediating these interactions due to its structural properties.
Research into similar compounds indicates that derivatives containing dihydrobenzo[b][1,4]dioxin structures can exhibit various pharmacological effects including anti-inflammatory or anticancer activities. Further studies are necessary to confirm the exact mechanisms involved with this specific compound.
The physical state of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is typically solid at room temperature. It should be stored in a dark place to prevent degradation from light exposure.
Key chemical properties include:
Relevant data regarding its toxicity and safety should be reviewed before handling .
This compound has potential applications in various fields including:
Research into the specific applications of 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea continues to expand as new findings emerge regarding its properties and effects.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: